molecular formula C10H10N2S B6226798 [4-(1,3-thiazol-4-yl)phenyl]methanamine CAS No. 871721-40-3

[4-(1,3-thiazol-4-yl)phenyl]methanamine

Cat. No.: B6226798
CAS No.: 871721-40-3
M. Wt: 190.3
InChI Key:
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Description

[4-(1,3-thiazol-4-yl)phenyl]methanamine is an organic compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-thiazol-4-yl)phenyl]methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted phenyl isothiocyanate with an α-haloketone can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-thiazol-4-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

[4-(1,3-thiazol-4-yl)phenyl]methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1,3-thiazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes. This interaction can lead to changes in cellular processes, such as cell growth or apoptosis .

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-thiazol-2-yl)phenyl]methanamine: Similar structure but with the thiazole ring attached at a different position.

    [2-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine: Contains a methyl group on the thiazole ring.

    [4-(3-methoxyphenyl)thiazol-2-yl)methanamine: Features a methoxy group on the phenyl ring.

Uniqueness

[4-(1,3-thiazol-4-yl)phenyl]methanamine is unique due to its specific arrangement of the thiazole and phenyl groups, which can influence its reactivity and interaction with biological targets.

Properties

CAS No.

871721-40-3

Molecular Formula

C10H10N2S

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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